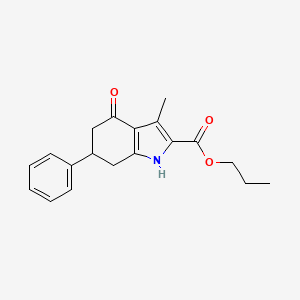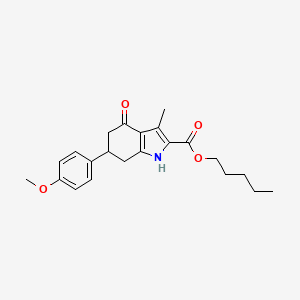![molecular formula C17H16N6 B11430468 8-methyl-N-(2-phenylethyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B11430468.png)
8-methyl-N-(2-phenylethyl)tetrazolo[1,5-a]quinoxalin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-METHYL-N-(2-PHENYLETHYL)-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE is a complex organic compound that belongs to the class of tetrazoloquinoxalines This compound is characterized by its unique structure, which includes a tetrazole ring fused to a quinoxaline ring, with additional methyl and phenylethyl substituents
Preparation Methods
The synthesis of 8-METHYL-N-(2-PHENYLETHYL)-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoxaline Ring: This can be achieved by condensing an o-phenylenediamine with a suitable diketone.
Introduction of the Tetrazole Ring: The quinoxaline intermediate is then reacted with sodium azide and a suitable electrophile to form the tetrazole ring.
Substitution Reactions: The final steps involve introducing the methyl and phenylethyl groups through substitution reactions using appropriate alkylating agents.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and controlled reaction conditions to ensure high purity and efficiency.
Chemical Reactions Analysis
8-METHYL-N-(2-PHENYLETHYL)-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced tetrazoloquinoxaline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylethyl or methyl groups can be replaced by other substituents under appropriate conditions.
Common reagents used in these reactions include sodium azide, alkylating agents, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-METHYL-N-(2-PHENYLETHYL)-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential antiviral and antimicrobial activities.
Materials Science: The unique structural properties of the compound make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with biological molecules are of interest for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 8-METHYL-N-(2-PHENYLETHYL)-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar compounds to 8-METHYL-N-(2-PHENYLETHYL)-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE include other tetrazoloquinoxalines and related heterocyclic compounds. Some examples are:
1,2,4-Triazolo[4,3-a]quinoxalines: These compounds share a similar fused ring structure and have been studied for their antimicrobial and antiviral properties.
Tetrazolo[1,5-a]pyridines: These compounds also contain a tetrazole ring fused to a different heterocycle and exhibit unique chemical and biological properties.
The uniqueness of 8-METHYL-N-(2-PHENYLETHYL)-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE lies in its specific substituents and the resulting chemical and biological activities, which distinguish it from other related compounds.
Properties
Molecular Formula |
C17H16N6 |
|---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
8-methyl-N-(2-phenylethyl)tetrazolo[1,5-a]quinoxalin-4-amine |
InChI |
InChI=1S/C17H16N6/c1-12-7-8-14-15(11-12)23-17(20-21-22-23)16(19-14)18-10-9-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,18,19) |
InChI Key |
ZJTWRSNZSGHYMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C3=NN=NN23)NCCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(dibenzylamino)methyl]-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11430403.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,7-dimethyl-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B11430405.png)
![6-(4-fluorobenzyl)-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11430410.png)
![N-(4-ethoxyphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11430416.png)

![N-(2-methoxybenzyl)-1-[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11430428.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B11430432.png)

![N-(2,5-Dimethylphenyl)-1-[(1E)-4,4,4-trifluoro-3-oxobut-1-EN-1-YL]pyrrolidine-2-carboxamide](/img/structure/B11430443.png)
![N-(2-chlorophenyl)-2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B11430448.png)

![6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B11430454.png)
![(2E)-2-(4-bromobenzylidene)-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11430465.png)
![{4-[(4-Bromophenyl)amino]-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-8-yl}(phenyl)methanone](/img/structure/B11430473.png)
